3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid

Description

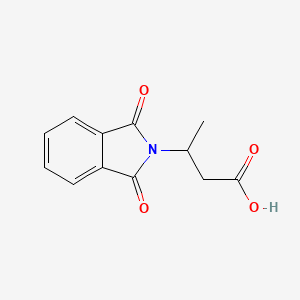

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid (CAS: 3130-75-4), also known as 4-phthalimidobutanoic acid or N-phthaloyl-γ-aminobutyric acid, is a phthalimide derivative characterized by a four-carbon aliphatic chain terminating in a carboxylic acid group. The compound’s structure integrates a phthalimide moiety (1,3-dioxoisoindole) linked to a butanoic acid backbone. It is utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of anticonvulsant agents and drug impurities .

Properties

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-7(6-10(14)15)13-11(16)8-4-2-3-5-9(8)12(13)17/h2-5,7H,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMBQBFMNKULBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid typically involves multi-step organic reactions. One common approach is the reaction of phthalic anhydride with a suitable amine, followed by further functionalization to introduce the butanoic acid moiety.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process would be optimized to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The dioxoisoindole ring can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidation reactions may use reagents like potassium permanganate or chromic acid.

Reduction reactions might involve hydrogen gas and a metal catalyst.

Substitution reactions could use nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different applications in research and industry.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrobenzoic acid exhibits significant antimicrobial properties. A study conducted by researchers demonstrated that derivatives of this compound show effective inhibition against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Analgesic Effects

Another area of interest is the analgesic potential of this compound. Experimental models indicate that it may reduce pain responses, making it a candidate for further development as a pain relief medication .

Agricultural Applications

Herbicide Development

Due to its structural characteristics, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrobenzoic acid has been explored as a potential herbicide. Studies have shown that it can inhibit the growth of certain weed species without significantly affecting crop plants, thereby providing an avenue for sustainable agriculture practices .

Pesticidal Activity

The compound has also been evaluated for its pesticidal properties. Research findings suggest that it can effectively control pest populations while being less harmful to beneficial insects . This dual functionality enhances its appeal in integrated pest management strategies.

Material Science

Polymer Synthesis

In material science, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrobenzoic acid has been utilized in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications .

Nanocomposite Development

The compound's incorporation into nanocomposites has shown promise in enhancing electrical conductivity and thermal resistance. These materials are being researched for use in electronic devices and thermal insulation applications .

Case Studies

Mechanism of Action

The mechanism by which 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may bind to specific receptors or enzymes, altering their activity. The molecular targets and pathways involved would be determined by the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The compound shares structural motifs with several phthalimide derivatives, which differ in substitution patterns, chain length, and functional groups. These variations significantly influence physicochemical properties, biological activity, and toxicity profiles.

Table 1: Structural and Functional Comparison of Phthalimide Derivatives

Physicochemical Properties

- Solubility: The carboxylic acid group in 3-(1,3-dioxo...)butanoic acid enhances water solubility compared to ester or amide derivatives (e.g., ethyl 2-(1,3-dioxo...)butanoate, CAS: 182227-17-4) .

- Metabolic Stability : Thalidomide metabolites like 2-phthalimidoglutaric acid (Table 2 in ) undergo rapid hydrolysis in vivo, whereas methyl or halogen substitutions (e.g., 5-methyl derivative in ) may slow degradation.

Biological Activity

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid is a compound characterized by its unique structural features, including a dioxoisoindoline moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 353.33 g/mol. The compound's structure facilitates interactions with various biological targets, which may underlie its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on related dioxolane derivatives have shown strong antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 625 µg/mL |

| Compound B | C. albicans | <1000 µg/mL |

| Compound C | E. faecalis | 1250 µg/mL |

Anticancer Activity

Preliminary studies suggest that the isoindole derivatives may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds related to the isoindole structure have been reported to inhibit cancer cell proliferation in various cancer lines .

Table 2: Summary of Anticancer Studies

| Study Reference | Cancer Cell Line | Effect Observed |

|---|---|---|

| Study 1 | MCF-7 (Breast) | Inhibition of proliferation |

| Study 2 | HeLa (Cervical) | Induction of apoptosis |

The mechanism of action for this compound likely involves interaction with specific enzymes or receptors within the target cells. For instance, it may inhibit key metabolic pathways or interfere with cellular signaling processes critical for pathogen survival or cancer cell growth.

Case Studies

Several case studies have explored the biological activity of compounds similar to this compound:

- Study on Antimicrobial Efficacy : A study evaluated the efficacy of dioxoisoindole derivatives against various bacterial strains. Results indicated that these compounds could effectively reduce bacterial load in vitro and in animal models .

- Anticancer Screening : Another study assessed the cytotoxic effects of isoindole derivatives on multiple cancer cell lines, demonstrating significant dose-dependent inhibition of cell viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.